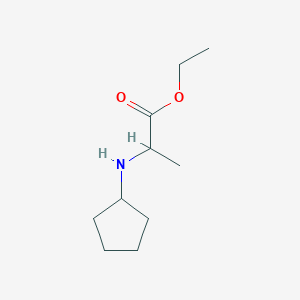

Ethyl cyclopentylalaninate

Description

Contextualization of Amino Acid Ester Derivatives in Organic Synthesis

Amino acid ester derivatives are fundamental building blocks in organic synthesis, prized for their versatility and the straightforward introduction of chirality and peptidic character into target molecules. arkat-usa.orgacs.org The ester functionality serves a dual purpose: it protects the carboxylic acid group of the amino acid during synthetic transformations and enhances its solubility in organic solvents, facilitating reactions. acs.orgrsc.org The ester group can be readily removed under mild conditions to reveal the free carboxylic acid, or it can be transformed into other functional groups.

The reactivity of α-imino esters, which can be generated from amino acid esters, makes them valuable precursors for the synthesis of a wide array of natural and unnatural α-amino acid derivatives. acs.org These derivatives are integral to the development of peptidomimetics, pharmaceuticals, and other biologically active compounds. arkat-usa.org Synthetic methodologies, such as the Petasis reaction and the O'Donnell amino acid synthesis, provide efficient routes to various α-amino esters. organic-chemistry.org Furthermore, modern synthetic techniques, including photocatalysis and various cross-coupling reactions, have expanded the toolkit for creating novel amino acid derivatives with diverse side chains. rsc.orgacs.org

The following table provides an overview of common amino acid ester derivatives and their applications in organic synthesis:

Table 1: Examples of Amino Acid Ester Derivatives and Their Synthetic Applications| Derivative Class | Example | Synthetic Application |

|---|---|---|

| Simple Alkyl Esters | Glycine methyl ester | Starting material for peptide synthesis, synthesis of heterocyclic compounds. |

| N-Acyl Amino Acid Esters | N-Acetylphenylalanine ethyl ester | Chiral resolving agent, precursor for modified peptides. |

| α,β-Unsaturated Amino Acid Esters | Methyl 2-acetamidoacrylate | Precursor for the synthesis of various unnatural amino acids via conjugate addition. |

| Imino Esters | Ethyl N-benzylideneglycinate | Intermediate in the synthesis of α-alkyl and α-aryl amino acids. |

Significance and Evolution of Research on Cyclopentylalanine and Its Derivatives

Cyclopentylalanine, a non-natural amino acid, has garnered significant interest due to the unique conformational constraints and lipophilic character imparted by its cyclopentyl side chain. thieme-connect.com These properties are highly desirable in the design of enzyme inhibitors and receptor ligands, as they can enhance binding affinity and metabolic stability. thieme-connect.comresearchgate.net

Early research focused on the synthesis of cyclopentylalanine itself and its incorporation into peptides. thieme-connect.com More recent advancements have centered on the development of more complex derivatives, such as fluorinated cyclopentylalanine. The introduction of fluorine can further modulate the electronic properties and metabolic profile of molecules containing this amino acid. acs.orgresearchgate.net For instance, a γ-fluorinated cyclopentylalanine derivative was identified as a key component of a Cathepsin S inhibitor. researchgate.net

The synthesis of these derivatives often involves sophisticated chemical transformations. Negishi cross-coupling reactions have been employed to create cycloalkenyl alanine (B10760859) derivatives, which can then be hydrogenated to yield the saturated cyclopentylalanine structure. thieme-connect.comacs.org These synthetic routes provide access to enantiomerically pure cyclopentylalanine derivatives, which are crucial for their application in medicinal chemistry. thieme-connect.com Research has also explored the use of cyclopentylalanine derivatives in the development of neurotensin (B549771) receptor (NTS) selective analogs, highlighting their potential in neuroscience research. researchgate.net

Overview of Advanced Research Domains Pertaining to Ethyl Cyclopentylalaninate

While direct research focusing exclusively on this compound is not extensively documented, its role can be inferred from the broader context of cyclopentylalanine research and the utility of amino acid esters. This compound is a logical and valuable intermediate in the synthesis of more complex molecules incorporating the cyclopentylalanine scaffold.

Key research domains where this compound is a relevant building block include:

Medicinal Chemistry and Drug Discovery: As a precursor to cyclopentylalanine-containing peptides and small molecules, this compound is instrumental in the development of novel therapeutic agents. Its use allows for the facile incorporation of the cyclopentylalanine moiety into potential enzyme inhibitors and receptor modulators. The ethyl ester can be hydrolyzed at a later synthetic stage to yield the active carboxylic acid or can be part of a prodrug strategy.

Peptidomimetic and Protease Inhibitor Synthesis: The unique structural properties of cyclopentylalanine make it an attractive residue for designing peptidomimetics with improved stability and activity. This compound would serve as the primary starting material for introducing this non-natural amino acid into a peptide sequence using standard solid-phase or solution-phase peptide synthesis protocols.

Asymmetric Synthesis and Catalysis: Chiral amino acid esters are frequently used as ligands in asymmetric catalysis. While not a primary application, the potential exists for this compound to be utilized in the development of novel chiral ligands for metal-catalyzed reactions, leveraging the steric bulk of the cyclopentyl group to influence stereoselectivity.

The following table summarizes the key properties and potential applications of this compound based on the characteristics of related compounds.

Table 2: Inferred Properties and Research Applications of this compound| Property | Value/Description | Relevance in Research |

|---|---|---|

| Molecular Formula | C10H19NO2 | Foundational chemical information. |

| Molecular Weight | 185.26 g/mol | Important for stoichiometric calculations in synthesis. |

| Chirality | Exists as L- and D-enantiomers | Crucial for stereospecific interactions in biological systems. |

| Solubility | Expected to be soluble in common organic solvents | Facilitates its use in a wide range of organic reactions. |

| Reactivity | Amine group is nucleophilic; ester group is susceptible to hydrolysis or amidation. | Allows for straightforward incorporation into peptide chains and other molecular scaffolds. |

| Potential Applications | Intermediate in the synthesis of enzyme inhibitors, receptor ligands, and peptidomimetics. | Highlights its importance as a building block in medicinal and materials chemistry. |

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

ethyl 2-(cyclopentylamino)propanoate |

InChI |

InChI=1S/C10H19NO2/c1-3-13-10(12)8(2)11-9-6-4-5-7-9/h8-9,11H,3-7H2,1-2H3 |

InChI Key |

GRXBUXJKNSTZQX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)NC1CCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl Cyclopentylalaninate and Its Key Precursors

Strategies for the Stereoselective Preparation of Cyclopentylalanine

The synthesis of enantiomerically pure α-amino acids that are not found in proteins, such as cyclopentylalanine, is a significant area of research in organic chemistry. pageplace.dechemimpex.com The stereochemistry of these molecules is crucial as it dictates their biological activity and application in fields like medicinal chemistry. chemimpex.com Various advanced methods have been developed to control the three-dimensional arrangement of atoms during the synthesis of cyclopentylalanine.

Modern Strecker Synthesis Variants for Alpha-Amino Acids

The Strecker synthesis, first reported in 1850, is a foundational method for synthesizing α-amino acids. numberanalytics.comacs.org The classic approach involves a one-pot, three-component reaction between an aldehyde (or ketone), ammonia, and cyanide, which produces a racemic mixture of α-amino acids after hydrolysis of the intermediate α-aminonitrile. wikipedia.orgmasterorganicchemistry.comresearchgate.net

Modern adaptations of the Strecker synthesis have been developed to overcome the lack of stereocontrol. numberanalytics.com These asymmetric variants typically fall into two categories:

Chiral Auxiliary-Based Methods: In this approach, a chiral amine is used instead of ammonia. This leads to the formation of diastereomeric α-aminonitriles, which can then be separated. Subsequent hydrolysis yields the desired enantiomerically enriched amino acid.

Catalytic Asymmetric Methods: This strategy employs a chiral catalyst to induce enantioselectivity. The catalyst, often a metal complex with a chiral ligand, creates a chiral environment that directs the addition of the cyanide nucleophile to the imine intermediate, resulting in one enantiomer being formed in excess. numberanalytics.com

For the synthesis of cyclopentylalanine, cyclopentanecarboxaldehyde would serve as the aldehyde component in these reactions.

Asymmetric Hydrogenation Routes to Cyclopentylalanine Precursors

Asymmetric hydrogenation is a powerful and widely used technique for producing chiral compounds. ajchem-b.combuchler-gmbh.com This method is particularly effective for the synthesis of α-amino acids from prochiral precursors. buchler-gmbh.com The general strategy involves the following steps:

Precursor Synthesis: An α,β-unsaturated amino acid derivative, known as a dehydroamino acid, is synthesized. For cyclopentylalanine, this would be an α-dehydro-cyclopentylalanine derivative.

Enantioselective Hydrogenation: The double bond of the dehydroamino acid is hydrogenated using a chiral transition metal catalyst. buchler-gmbh.com Complexes of rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands are commonly employed. ajchem-b.com The chiral ligand directs the delivery of hydrogen to one face of the double bond, thereby creating the desired stereocenter with high enantioselectivity. buchler-gmbh.com

Deprotection: The protecting groups on the amino and carboxyl functionalities are removed to yield the final α-amino acid.

The efficiency and enantioselectivity of this process are highly dependent on the choice of catalyst and reaction conditions. nih.gov

Chiral Auxiliary-Mediated Syntheses of Cyclopentylalanine

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. numberanalytics.comwikipedia.org A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgrsc.org

A common approach involves the use of Evans oxazolidinone auxiliaries. The synthesis of cyclopentylalanine using this method would proceed via the following general steps:

Acylation: The chiral auxiliary is acylated with a derivative of cyclopentylacetic acid.

Diastereoselective Reaction: The resulting N-acyloxazolidinone is then subjected to a reaction that introduces the amino group, such as an electrophilic amination. The steric bulk of the chiral auxiliary directs the incoming reagent to one face of the molecule, leading to a high degree of diastereoselectivity.

Cleavage: The chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched cyclopentylalanine.

This methodology has been successfully applied to the synthesis of numerous complex molecules. wikipedia.org

Chemo-Enzymatic and Biocatalytic Approaches to Cyclopentylalanine

Chemo-enzymatic and biocatalytic methods leverage the high selectivity and efficiency of enzymes for chemical transformations. csic.esrsc.org These approaches are increasingly popular due to their environmentally friendly nature and ability to produce compounds with high enantiopurity. nih.gov

For the synthesis of cyclopentylalanine, several enzymatic strategies can be envisioned:

Transaminases: These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid. The corresponding α-keto acid of cyclopentylalanine, 2-oxo-3-cyclopentylpropanoic acid, could be converted to L- or D-cyclopentylalanine with high stereoselectivity using an appropriate transaminase.

Acylases: Kinetic resolution of a racemic mixture of N-acetyl-cyclopentylalanine can be achieved using an acylase. The enzyme will selectively hydrolyze one enantiomer (e.g., the L-enantiomer), allowing for the separation of the free amino acid from the unreacted N-acetylated D-enantiomer.

Engineered Enzyme Cascades: Multiple enzymatic reactions can be combined in a one-pot process to convert a simple starting material into a complex product like cyclopentylalanine. nih.gov

Optimized Esterification Methods for Ethyl Cyclopentylalaninate

The esterification of amino acids, such as cyclopentylalanine, to produce their corresponding ethyl esters is a crucial step in many applications, including peptide synthesis and the development of prodrugs. acs.org

Catalytic Fischer Esterification Advancements

Fischer-Speier esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. mdpi.comresearchgate.net While effective, the traditional use of strong mineral acids like sulfuric acid in stoichiometric amounts can lead to side reactions and purification challenges, especially with amino acids. acs.orgmdpi.com

Modern advancements in Fischer esterification have focused on improving the efficiency and sustainability of the process. mdpi.comresearchgate.net These include:

Heterogeneous Catalysts: The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zeolites, simplifies product purification as the catalyst can be easily filtered off and potentially reused. organic-chemistry.org

Water Removal: To drive the reaction equilibrium towards the formation of the ester, techniques for the continuous removal of water, such as azeotropic distillation, are often employed. researchgate.net

Alternative Reagents: Reagents like thionyl chloride in ethanol (B145695) can also be used to efficiently produce amino acid ethyl esters. This method generates the acid catalyst in situ under anhydrous conditions.

The optimization of reaction conditions, including temperature, reactant ratios, and catalyst loading, is critical for achieving high yields of this compound. iuokada.edu.ng

Data Tables

Table 1: Comparison of Synthetic Strategies for L-Cyclopentylalanine

| Method | Key Reagents/Catalysts | Stereocontrol Element | Advantages | Potential Challenges |

| Asymmetric Strecker Synthesis | Cyclopentanecarboxaldehyde, KCN, Chiral Amine or Chiral Catalyst | Chiral Auxiliary or Chiral Catalyst | Convergent, access to both D and L enantiomers. numberanalytics.com | Use of highly toxic cyanide, potential for racemization, chromatographic separation of diastereomers. |

| Asymmetric Hydrogenation | α-Dehydro-cyclopentylalanine derivative, H₂, Chiral Catalyst (e.g., Rh-DIPAMP) | Chiral Phosphine Ligand | High enantioselectivity, catalytic, atom-economical. buchler-gmbh.com | Requires synthesis of a specific precursor, potentially expensive metal catalysts and ligands. ajchem-b.com |

| Chiral Auxiliary | Cyclopentylacetyl halide, Evans' Oxazolidinone, LDA | Covalently attached chiral group | High predictability and reliability, well-established procedures. numberanalytics.com | Stoichiometric use of the auxiliary, requires additional protection/deprotection and cleavage steps. wikipedia.org |

| Biocatalysis (Transaminase) | 2-Oxo-3-cyclopentylpropanoic acid, Amino Donor, Transaminase | Enzyme Active Site | Extremely high enantioselectivity, mild and green reaction conditions. csic.es | Substrate specificity of the enzyme, potential for product inhibition, requires synthesis of the keto-acid precursor. |

Table 2: Overview of Esterification Catalysts for this compound

| Catalyst Type | Examples | Reaction Conditions | Advantages | Disadvantages |

| Homogeneous Brønsted Acid | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Excess ethanol, reflux. iuokada.edu.ng | Inexpensive and readily available. researchgate.net | Difficult workup, potential for side reactions, corrosive, and generates acidic waste. mdpi.com |

| Heterogeneous Brønsted Acid | Amberlyst-15, Nafion, Zeolites | Excess ethanol, reflux, often with water removal. | Easy to remove from the reaction mixture, recyclable, less corrosive. organic-chemistry.org | Can be more expensive, potentially lower reaction rates compared to homogeneous catalysts. |

| In-situ Acid Generation | Thionyl Chloride (SOCl₂) in Ethanol | Anhydrous ethanol, often at low temperatures initially. | High yields, anhydrous conditions prevent hydrolysis. | Generates toxic and corrosive gases (SO₂ and HCl), requires careful handling. |

| Lewis Acid | Zirconium Complexes, Titanium Complexes | Anhydrous conditions, specific solvents. nih.gov | Can offer different reactivity and selectivity compared to Brønsted acids. | Can be sensitive to moisture, may be more expensive. nih.gov |

Carbodiimide-Mediated Esterification Techniques

Carbodiimide-mediated coupling is a cornerstone of peptide synthesis and a reliable method for the esterification of amino acids. This technique is widely applied to the synthesis of this compound from its precursor, cyclopentylalanine. The reaction is typically facilitated by activating the carboxylic acid group of N-protected cyclopentylalanine with a carbodiimide (B86325) reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC).

The mechanism involves the nucleophilic attack of the carboxylate on the carbodiimide's central carbon atom, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an alcohol, in this case, ethanol. To suppress side reactions and improve yields, a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is often added. The reaction proceeds under mild, neutral conditions, which helps to preserve the stereochemical integrity of the chiral center.

The general reaction is as follows: N-Protected Cyclopentylalanine + Ethanol + EDC/DMAP → N-Protected this compound + Urea (B33335) Byproduct

A key advantage of using a water-soluble carbodiimide like EDC is the ease of product purification. The urea byproduct is also water-soluble and can be easily removed through an aqueous workup.

| Reagent System | Role | Typical Reaction Conditions | Advantage |

| EDC / DMAP | EDC activates the carboxylic acid; DMAP acts as a nucleophilic catalyst. | Room temperature in an aprotic solvent like Dichloromethane (DCM). | Mild conditions, high yields, and easy purification of the water-soluble urea byproduct. |

| DCC / DMAP | DCC activates the carboxylic acid; DMAP is the catalyst. | 0°C to room temperature in an aprotic solvent. | Effective and inexpensive, but the dicyclohexylurea (DCU) byproduct is poorly soluble and requires filtration. |

| This table presents common carbodiimide systems applicable for the synthesis of this compound, based on established esterification protocols. |

Green Chemistry Approaches in Esterification

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For the esterification of cyclopentylalanine, several green chemistry strategies can be employed to minimize waste, avoid hazardous solvents, and improve energy efficiency.

Solvent-Free Synthesis: Microwave-assisted, solvent-free esterification is a prominent green alternative. In a representative study, the esterification of L-leucine with n-butanol was accelerated under microwave irradiation in the absence of any solvent, using p-toluenesulfonic acid as a catalyst. scirp.org This method avoids the use of large quantities of volatile organic solvents and significantly reduces reaction times compared to conventional heating. scirp.org A similar approach could be applied to the synthesis of this compound, offering a safer and more efficient process. scirp.org

Continuous Flow Technology: Continuous-flow reactors offer enhanced safety, efficiency, and scalability over traditional batch processes. scirp.orgmdpi.com For amino acid esterification, a mixture of the amino acid, alcohol, and an acid catalyst can be pumped through a heated tube reactor. scirp.org This technique allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purity. mdpi.com A lipase-catalyzed Michael addition has been successfully performed in a continuous-flow microreactor to produce β-amino acid esters with excellent yields in as little as 30 minutes. mdpi.com Similarly, a copper(II) bromide/NMO system has been used for the α-amination of esters under continuous-flow conditions, demonstrating the technology's versatility for synthesizing amino acid precursors. rsc.org These flow methods are directly applicable to the industrial-scale production of this compound.

| Green Approach | Principle | Advantages for this compound Synthesis | Illustrative Findings |

| Solvent-Free Microwave | Utilizes microwave energy to directly heat reactants without a solvent medium. | Reduced solvent waste, rapid reaction rates, and improved energy efficiency. | Esterification of L-leucine achieved a 72% yield in 30 minutes at 140°C. scirp.org |

| Continuous Flow | Reactants are continuously mixed and reacted in a flowing stream. | Superior process control, enhanced safety for hazardous reactions, easy scalability, and higher productivity. | Lipase-catalyzed synthesis of β-amino acid esters achieved high yields within 30 minutes. mdpi.com |

| This table summarizes green chemistry approaches applicable to the synthesis of this compound, with data from analogous amino acid systems. |

Stereoselective Synthesis of Enantiopure this compound

Controlling the stereochemistry at the α-carbon is critical, as the biological activity of peptides is highly dependent on the chirality of their constituent amino acids. The synthesis of enantiomerically pure L- or D-ethyl cyclopentylalaninate requires advanced stereoselective methods.

Diastereoselective Synthesis Protocols

Diastereoselective synthesis often involves the use of a chiral auxiliary. For instance, a chiral auxiliary derived from D-phenylalanine can be attached to a precursor molecule. Subsequent reactions, such as alkylation or hydrogenation, are directed by the auxiliary to create the desired stereocenter with high diastereoselectivity. The auxiliary is then cleaved to yield the enantiopure amino acid, which can be esterified. While effective, this multi-step approach can be less atom-economical.

Enantioselective Catalytic Methods

A more modern and efficient approach involves the use of chiral catalysts to directly create the desired enantiomer from an achiral precursor. Asymmetric hydrogenation of a dehydroamino acid precursor is a powerful technique. A prochiral enamide is hydrogenated using a chiral transition metal catalyst, such as a rhodium complex with a chiral phosphine ligand (e.g., DuPhos or BINAP), to produce one enantiomer in high excess.

Example Reaction Scheme: Prochiral Dehydro-cyclopentylalanine ester + H₂ + Chiral Rh-catalyst → Enantiopure this compound

This method is highly efficient and atom-economical, making it suitable for large-scale synthesis.

Dynamic Kinetic Resolution and Asymmetric Transformation Techniques

Dynamic Kinetic Resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single desired enantiomer, thus achieving a theoretical yield of 100%. This process combines the selective reaction of one enantiomer (kinetic resolution) with the continuous in-situ racemization of the unwanted enantiomer.

For amino acids, chemoenzymatic DKR is particularly effective. An enzyme, such as a protease, selectively catalyzes the hydrolysis or amidation of one enantiomer of a racemic amino acid ester. Simultaneously, a metal catalyst or an aldehyde (like a pyridoxal (B1214274) surrogate) is used to racemize the unreacted ester enantiomer. nih.gov This allows the entire racemic starting material to be converted into a single, enantiomerically pure product. nih.gov

Asymmetric transformation is another technique where a racemic compound is converted into an enantiomerically enriched product through crystallization. rsc.org For example, by stirring a racemic mixture of an amino acid ester with a chiral acid like (+)-tartaric acid in the presence of a carbonyl compound, it is possible to crystallize out either the D- or L-ester salt in nearly 100% yield, depending on the conditions. rsc.org

| Technique | Principle | Applicability to this compound |

| Dynamic Kinetic Resolution (DKR) | Combines enzymatic kinetic resolution with in-situ racemization of the undesired enantiomer. | A racemic mixture of this compound could be converted to a single enantiomer (e.g., the L-form) with near-quantitative yield. nih.govacs.org |

| Asymmetric Transformation | Crystallization-induced conversion of a racemate into a single enantiomer by forming a diastereomeric salt with a chiral resolving agent. | A racemic mixture of cyclopentylalanine or its ethyl ester could be resolved using a chiral acid like tartaric acid to yield a single enantiomer. rsc.org |

| This table outlines advanced resolution techniques for obtaining enantiopure this compound. |

Atom-Economic and Sustainable Synthesis Pathways for Cyclopentylalanine Derivatives

The principle of atom economy, which measures the efficiency of incorporating reactant atoms into the final product, is central to sustainable synthesis. rsc.org Addition and rearrangement reactions are inherently 100% atom-economical, whereas substitution and elimination reactions generate byproducts and are less efficient.

The synthesis of the cyclopentylalanine precursor itself offers opportunities for applying these principles. A highly efficient route involves the Negishi cross-coupling of a protected iodoalanine-derived organozinc reagent with a cycloalkenyl triflate. sorbonne-universite.fr This C-C bond-forming reaction, followed by hydrogenation of the resulting double bond, provides a direct and modular pathway to the cyclopentylalanine backbone. sorbonne-universite.fr

Catalytic Routes: Employing catalytic methods, such as the asymmetric hydrogenation mentioned earlier, over stoichiometric reagents (e.g., chiral auxiliaries or stoichiometric reducing agents) significantly improves atom economy.

Reducing Derivatives: Minimizing the use of protecting groups for the amine and carboxyl functions reduces the number of synthetic steps and the associated waste. renyi.hu Green methods, like enzymatic synthesis or using ionic liquids, can sometimes proceed without protection-deprotection steps. researchgate.net

Convergent Synthesis: Designing a synthesis where large fragments are prepared separately and then combined late in the sequence is often more efficient and higher-yielding than a long, linear synthesis.

By integrating these advanced methodologies, the synthesis of this compound and its precursors can be achieved with high efficiency, stereochemical control, and improved sustainability, meeting the demands of modern pharmaceutical and chemical manufacturing.

Elucidation of Chemical Reactivity and Transformation Mechanisms of Ethyl Cyclopentylalaninate

Mechanistic Studies of Ester Hydrolysis and Solvolysis Reactions

The ester functional group in Ethyl cyclopentylalaninate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield cyclopentylalanine and ethanol (B145695). This process can be catalyzed by acids, bases, or enzymes, each following a distinct mechanistic pathway.

The acid-catalyzed hydrolysis of this compound proceeds via a mechanism that is essentially the reverse of a Fischer esterification. chemistrysteps.com This reaction is an equilibrium process, and the presence of a large excess of water is typically used to drive the reaction toward the products: cyclopentylalanine and ethanol. chemistrysteps.com The mechanism involves several key steps. First, the carbonyl oxygen of the ester is protonated by an acid catalyst (typically a hydronium ion, H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.compearson.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.com Following a proton transfer, the ethoxy group is eliminated as ethanol, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product, cyclopentylalanine.

The kinetics of this reaction are typically studied under pseudo-first-order conditions, where the concentration of water is large and effectively constant. The rate of hydrolysis is dependent on the concentration of both the ester and the acid catalyst.

Table 1: Representative Kinetic Data for Acid-Catalyzed Hydrolysis of an Amino Acid Ester The following data is representative for α-amino acid esters under similar conditions.

| [HCl] (M) | Temperature (°C) | kobs (s-1) x 10-4 |

|---|---|---|

| 0.1 | 25 | 1.5 |

| 0.5 | 25 | 7.5 |

| 1.0 | 25 | 15.0 |

| 0.5 | 40 | 22.5 |

The reaction follows second-order kinetics, being first-order in both the ester and the hydroxide ion concentration. researchgate.net

Table 2: Second-Order Rate Constants for Base-Catalyzed Hydrolysis of Amino Acid Esters Data is representative of the hydrolysis of various α-amino acid esters in aqueous solution at 25°C. researchgate.net

| Amino Acid Ester | kOH (M-1s-1) |

|---|---|

| Glycine methyl ester | 0.85 |

| Methionine methyl ester | 0.62 |

| Histidine methyl ester | 0.45 |

| Phenylalanine ethyl ester (analogous) | ~0.55 |

Enzymes offer a highly selective route for the hydrolysis of this compound, often with exceptional stereoselectivity. Proteases and lipases are the primary classes of enzymes used for this purpose. nih.gov

Proteases: Enzymes like α-chymotrypsin preferentially catalyze the hydrolysis of peptide bonds and esters of amino acids with large, hydrophobic side chains, such as phenylalanine, tryptophan, and tyrosine. worthington-biochem.comresearchgate.net The cyclopentyl group of cyclopentylalanine is also a large hydrophobic moiety, making this compound a likely substrate for α-chymotrypsin. nih.govacs.org The catalytic mechanism involves a catalytic triad (typically Ser-His-Asp) in the enzyme's active site. The serine residue performs a nucleophilic attack on the ester's carbonyl carbon, leading to a tetrahedral intermediate and subsequent formation of an acyl-enzyme intermediate, releasing ethanol. This intermediate is then hydrolyzed by a water molecule to release the cyclopentylalanine product and regenerate the active enzyme.

Lipases: Lipases are widely used for the kinetic resolution of racemic amino acid esters. nih.gov These enzymes can selectively hydrolyze one enantiomer (typically the L-enantiomer) from a racemic mixture, leaving the other enantiomer (the D-ester) unreacted. nih.govmdpi.com This enantioselectivity is a key advantage for producing chirally pure amino acids. monash.edu The hydrolysis of racemic this compound using a lipase (B570770), such as Pseudomonas lipase, would be expected to yield L-cyclopentylalanine and unreacted D-Ethyl cyclopentylalaninate, which can then be separated.

Table 3: Representative Data for Lipase-Catalyzed Kinetic Resolution Illustrative data for the enantioselective hydrolysis of a racemic N-protected amino acid ester. researchgate.net

| Time (h) | Conversion (%) | Enantiomeric Excess of Product (e.e.p %) | Enantiomeric Excess of Substrate (e.e.s %) |

|---|---|---|---|

| 4 | 25 | >99 | 33 |

| 8 | 40 | >99 | 67 |

| 16 | 48 | 99 | 92 |

| 24 | 50 | 98 | >99 |

Aminolysis and Peptide Bond Formation Reactions

The reaction of this compound with an amine, known as aminolysis, is the fundamental basis for forming amides, including the peptide bonds that constitute peptides and proteins.

In an aminolysis reaction, the amino group of a nucleophile (such as another amino acid or its ester) attacks the carbonyl carbon of this compound. This reaction proceeds through a tetrahedral intermediate, similar to hydrolysis, but with the eventual elimination of ethanol to form a new amide bond. researchgate.net When the nucleophile is another amino acid ester, the product is a dipeptide ester. This process can be repeated to build longer oligopeptide chains. While direct aminolysis of esters is possible, the reaction is often slow and must compete with hydrolysis, especially in aqueous environments. beilstein-journals.org

To overcome the slow kinetics of direct aminolysis and suppress side reactions, peptide synthesis typically employs coupling reagents. wikipedia.orgbachem.com These reagents activate the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. If starting with this compound, it would first be hydrolyzed to cyclopentylalanine.

A common method involves the use of a carbodiimide (B86325), such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt). wikipedia.orgpeptide.com The mechanism proceeds as follows:

Activation: The carboxyl group of N-protected cyclopentylalanine reacts with EDC to form a highly reactive O-acylisourea intermediate.

Intermediate Trapping: This unstable intermediate is prone to racemization. HOBt rapidly reacts with the O-acylisourea to form a more stable HOBt-active ester. peptide.com This step is crucial for minimizing the loss of stereochemical integrity.

Coupling: The amino group of the incoming nucleophile (e.g., another amino acid ester) attacks the carbonyl carbon of the HOBt-active ester, forming the desired peptide bond and releasing HOBt. peptide.com

This strategy significantly accelerates the rate of amide bond formation and improves reaction yields and product purity compared to uncatalyzed aminolysis.

Table 4: Comparison of Amide Formation Methods Representative comparison of reaction outcomes for peptide coupling.

| Method | Typical Reaction Time | Typical Yield (%) | Risk of Racemization |

|---|---|---|---|

| Direct Aminolysis (Thermal) | 24 - 72 hours | Low to Moderate | Moderate |

| EDC alone | 2 - 12 hours | Moderate to High | Significant |

| EDC / HOBt | 1 - 4 hours | High to Excellent | Low |

Reactions Involving the Alpha-Amino Group

The nucleophilic nature of the α-amino group in this compound makes it a focal point for a variety of chemical modifications. These reactions are fundamental for peptide synthesis and the introduction of diverse functionalities.

The Boc group is introduced by reacting this compound with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. Deprotection of the resulting N-Boc-ethyl cyclopentylalaninate is achieved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This orthogonality makes the Boc group suitable for syntheses where acid-labile side-chain protecting groups are not present.

The Fmoc group is installed by treating this compound with Fmoc-chloride or Fmoc-succinimide in the presence of a base. A key advantage of the Fmoc group is its lability to basic conditions, commonly a solution of piperidine in dimethylformamide (DMF). This allows for a milder deprotection strategy compared to the acidic cleavage of the Boc group, making it highly compatible with acid-sensitive functionalities.

The Cbz group is introduced via the reaction of this compound with benzyl chloroformate under basic conditions. Deprotection is typically accomplished by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzyl group.

| Protecting Group | Reagent for Protection | Typical Deprotection Conditions |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA) in CH₂Cl₂ |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | 20% Piperidine in DMF |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | H₂, Pd/C |

The α-amino group of this compound can undergo N-alkylation to introduce alkyl substituents. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and the basicity of the amino group. A more controlled and widely used method is reductive amination .

Reductive amination involves the reaction of the primary amine of this compound with an aldehyde or a ketone to form an intermediate imine (or a Schiff base), which is then reduced in situ to the corresponding N-alkylated amine. This two-step, one-pot procedure is highly efficient. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective due to its mildness and tolerance of a wide range of functional groups. For instance, reaction of this compound with cyclopentanone in the presence of NaBH(OAc)₃ would yield N-cyclopentyl-ethyl cyclopentylalaninate.

Another approach to N-alkylation is the "hydrogen borrowing" or "hydrogen autotransfer" methodology, which utilizes a catalyst (often based on iridium or ruthenium) to transiently oxidize an alcohol to an aldehyde, which then undergoes reductive amination with the amine, with the catalyst returning the "borrowed" hydrogen to reduce the imine.

| Alkylating Agent | Reducing Agent/Catalyst | Product |

| Aldehyde/Ketone | Sodium triacetoxyborohydride (NaBH(OAc)₃) | N-Alkyl this compound |

| Alcohol | Iridium or Ruthenium catalyst | N-Alkyl this compound |

Transformations at the Ester Carbonyl and Alpha-Carbon Centers

The ester functionality and the adjacent α-carbon of this compound are also amenable to a range of chemical transformations, allowing for modification of the carboxyl group and the introduction of substituents at the α-position.

The ester group of this compound can be reduced to a primary alcohol, yielding the corresponding cyclopentylalaninol. Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is the most common reagent for the reduction of esters to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds via the nucleophilic attack of a hydride ion on the ester carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. A subsequent aqueous workup is necessary to protonate the resulting alkoxide.

It is important to note that if the amino group is unprotected, it will react with LiAlH₄ in an acid-base reaction. Therefore, the amino group is typically protected (e.g., as a Boc or Cbz derivative) prior to the reduction.

| Reducing Agent | Solvent | Product |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether | (2-amino-3-cyclopentyl-propan-1-ol) |

The ester carbonyl of this compound can react with strong carbon nucleophiles such as organometallic reagents , including Grignard reagents (RMgX) and organolithium reagents (RLi). This reaction typically leads to the formation of a tertiary alcohol. The reaction proceeds through an initial nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form a ketone. The newly formed ketone is more reactive than the starting ester and immediately undergoes a second nucleophilic addition by another equivalent of the organometallic reagent to yield a tertiary alcohol after acidic workup.

Due to the high reactivity of organometallic reagents, it is essential to protect the α-amino group to prevent it from reacting as an acid. An N-protected derivative of this compound is therefore used as the substrate. For example, the reaction of N-Boc-ethyl cyclopentylalaninate with two equivalents of methylmagnesium bromide would yield, after workup, N-Boc-2-(2-amino-3-cyclopentylpropyl)propan-2-ol.

| Organometallic Reagent | Product (after workup) |

| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |

| Organolithium Reagent (e.g., CH₃Li) | Tertiary Alcohol |

The α-carbon of this compound, being adjacent to both the ester carbonyl and the amino group, can be functionalized through the formation of an enolate or an equivalent nucleophilic species. This typically requires protection of the α-amino group with a group that can stabilize the enolate, such as an N-acyl group.

Formation of the enolate is achieved by treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. The resulting enolate can then react with various electrophiles in an α-alkylation reaction. For example, the enolate of N-protected this compound can be treated with an alkyl halide (e.g., methyl iodide) to introduce an alkyl group at the α-position. The stereochemical outcome of such reactions can often be controlled by the choice of protecting group and reaction conditions, sometimes involving chelation control with a metal ion.

These α-functionalization reactions are powerful tools for the synthesis of α,α-disubstituted amino acids, which are valuable building blocks for creating conformationally constrained peptides.

| Base | Electrophile | Product |

| Lithium diisopropylamide (LDA) | Alkyl Halide (e.g., CH₃I) | α-Alkyl this compound |

Functionalization and Modification of the Cyclopentyl Ring

The saturated carbocyclic structure of the cyclopentyl ring in this compound presents a scaffold that, while stable, can be selectively functionalized to introduce new chemical properties and to construct more complex molecular architectures. The modification of this moiety is primarily achieved through the activation of its C-H bonds, a significant challenge in organic synthesis due to their general inertness. Methodologies for such transformations must exhibit high selectivity to distinguish between the multiple methylene (C-H₂) positions on the ring.

Directing-group-assisted C-H activation has emerged as a powerful strategy for the regioselective functionalization of remote C(sp³)-H bonds in cyclic systems. nih.gov In the context of this compound, the ester or the amino group can potentially serve as an endogenous directing group to guide a transition metal catalyst to a specific C-H bond on the cyclopentyl ring.

Directed C-H Activation: Palladium-catalyzed reactions, in particular, have been developed for the γ-C-H arylation of cycloalkane carboxylic acids. nih.gov This approach utilizes a ligand to enable a strained transannular C-H palladation, leading to functionalization at the γ-position relative to the directing group. nih.gov While direct application to this compound would require specific adaptation, the principle demonstrates a viable pathway for selective modification. For instance, a removable directing group could be installed on the amine to facilitate site-selective hydroxylation or halogenation. Copper-dependent monooxygenases have also inspired synthetic systems that utilize directing groups to perform intramolecular hydroxylation of C-H bonds with O₂ or H₂O₂ as the oxidant. nih.gov The mechanism often involves high-valent metal-oxo or metal-hydroperoxide species that abstract a hydrogen atom, followed by radical rebound to form the C-O bond. nih.gov

Enzymatic and Biomimetic Approaches: Nature has evolved enzymes, such as non-heme Fe(II)/α-ketoglutarate-dependent halogenases, that can perform the selective halogenation of unactivated sp³ C-H bonds with remarkable precision. princeton.edu These enzymes utilize a high-valent iron-oxo intermediate to generate a substrate radical, which then reacts with a bound halide. princeton.edu The discovery of a radical halogenase, BesD, which chlorinates the free amino acid lysine, suggests that enzymatic or biomimetic systems could be engineered to act on the cyclopentyl ring of an amino acid derivative. princeton.edu Similarly, biocatalytic methods are being developed for the production of carbocycle-containing amino acids, sometimes involving a cryptic halogenation step where an enzyme installs a halogen as a leaving group for a subsequent cyclization. nih.gov These strategies offer a highly selective, albeit specialized, route to halogenated and hydroxylated derivatives.

| Methodology | Catalyst/Enzyme System | Target Bond | Key Features |

| Directed C-H Arylation | Palladium(II) with Quinuclidine-Pyridone Ligands | γ-Methylene C-H | Enables functionalization of remote C-H bonds; requires a directing group. nih.gov |

| Directed C-H Hydroxylation | Copper(I) Complexes with O₂/H₂O₂ | γ-C-H | Mimics copper monooxygenases; mechanism can involve hydroperoxide intermediates. nih.gov |

| Enzymatic Halogenation | Non-heme Fe(II)/αKG Halogenases | Methylene C-H | High regio- and stereoselectivity; involves radical-based mechanism. princeton.edu |

For the saturated cyclopentyl ring to participate in cycloaddition reactions, it must first be modified to contain a unit of unsaturation, converting it into a cyclopentene or cyclopentadiene moiety. Once this is achieved, the cyclopentylalaninate derivative can serve as a versatile building block in powerful carbon-carbon bond-forming reactions like the Diels-Alder cycloaddition.

Diels-Alder Reactions: The [4+2] Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. wvu.edu A cyclopentadiene-containing non-canonical amino acid (ncAA), a derivative of lysine named CpHK, has been synthesized and incorporated into proteins. nih.govnih.gov This demonstrates a powerful strategy where the amino acid framework is used to carry a highly reactive diene. This cyclopentadiene moiety can then undergo rapid and selective Diels-Alder reactions with electron-deficient dienophiles, such as maleimides. nih.govnih.gov This reaction is exceptionally efficient, proceeding readily under aqueous conditions, a hallmark of click chemistry. nih.gov

The cyclopentadiene unit is "locked" in the reactive s-cis conformation, making it significantly more reactive than acyclic dienes. wvu.edu The reaction proceeds through a concerted cyclic transition state, leading to the formation of a bridged bicyclic product with a high degree of stereocontrol. wvu.edu The endo product is typically favored kinetically due to secondary orbital interactions between the developing π-system of the product and the electron-withdrawing groups on the dienophile. wvu.edu

This methodology could be directly applied to an unsaturated derivative of this compound. By introducing a double bond and then converting it to a cyclopentadienyl group, the resulting molecule could react with a wide array of dienophiles to create complex, polycyclic amino acid esters.

| Dienophile | Reaction Conditions | Product Type | Key Features |

| Maleimide | Aqueous Buffer, Room Temp. | Bridged Bicyclic Adduct | Extremely rapid kinetics; suitable for bioconjugation. nih.govnih.gov |

| Methyl Acrylate | Benzene, 18 °C | Bridged Bicyclic Ester | Forms a mixture of endo and exo isomers. nih.gov |

| Maleic Anhydride | Ethyl Acetate/Hexane, Room Temp. | Bridged Bicyclic Anhydride | Rapid reaction; endo product is highly favored. wvu.edu |

Detailed Reaction Mechanism Elucidation via Physical Organic Chemistry Techniques

Understanding the detailed mechanisms of the transformations described above is crucial for optimizing reaction conditions and predicting outcomes. Physical organic chemistry provides essential tools, including kinetic isotope effect studies and computational chemistry, to probe reaction pathways and transition state structures.

Kinetic Isotope Effects (KIEs): The kinetic isotope effect is a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. wikipedia.org It is measured as the ratio of the reaction rate for a reactant containing hydrogen (kH) to that of its deuterium-substituted counterpart (kD). A significant primary KIE (typically kH/kD > 2) provides strong evidence that the C-H bond is cleaved in the slowest step of the reaction. acs.orgresearchgate.net

For the C-H functionalization reactions discussed in section 3.5.1, measuring the KIE would be a critical experiment. For example, in a proposed palladium-catalyzed C-H activation, a large KIE would support a mechanism where the C-H bond cleavage event is rate-limiting. acs.orgresearchgate.net In contrast, a KIE near unity (kH/kD ≈ 1) would suggest that a different step, such as ligand exchange or reductive elimination, is the slow step. KIE studies have been instrumental in understanding mechanisms of alkane halogenations and C-H activation by transition metals, confirming the involvement of hydrogen abstraction in the rate-limiting step. acs.orgacs.org

Computational Chemistry: Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for elucidating complex reaction mechanisms. escholarship.org DFT calculations can be used to map the entire potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. doi.org

In the context of the cycloaddition reactions (3.5.2), computational studies can explain the origins of regio- and stereoselectivity. escholarship.org For instance, calculations can quantify the energetic preference for the endo vs. exo transition state in a Diels-Alder reaction, corroborating experimental observations. chemrxiv.orgrsc.org For more complex systems, computations can reveal "hidden" processes, such as the involvement of ambimodal transition states that lead to multiple products. rsc.org For C-H activation, computational modeling can help characterize the geometry of the key transition states, predict reaction barriers, and rationalize the effect of different ligands or catalysts on reaction efficiency and selectivity. acs.org

| Technique | Information Gained | Application Example |

| Kinetic Isotope Effect (KIE) | Identifies rate-determining C-H bond cleavage. | Distinguishing between mechanisms in directed C-H hydroxylation. acs.orgacs.org |

| Computational Chemistry (DFT) | Maps potential energy surfaces; determines transition state structures and energies. | Explaining the endo/exo selectivity in Diels-Alder reactions of cyclopentadiene derivatives. chemrxiv.orgrsc.org |

Stereochemical Aspects and Advanced Chiral Control in Ethyl Cyclopentylalaninate Chemistry

Chiral Recognition and Resolution Methodologies

Chiral recognition, the ability of a chiral environment to differentiate between enantiomers, is fundamental to the separation and analysis of ethyl cyclopentylalaninate. The resolution of its racemic mixture into individual enantiomers is a critical step to harness its potential as a chiral building block.

Common methodologies for the chiral resolution of amino acid derivatives like this compound include:

Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic amine function of this compound with a chiral resolving agent, typically a chiral acid such as tartaric acid or camphorsulfonic acid. This reaction forms a pair of diastereomeric salts with different physical properties, most notably solubility. Fractional crystallization can then be employed to separate these diastereomers. Subsequent removal of the resolving agent regenerates the enantiomerically enriched this compound. The efficiency of this method is highly dependent on the choice of resolving agent and crystallization conditions.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The CSP creates a chiral environment where the two enantiomers of this compound exhibit different affinities, leading to different retention times and thus separation. Various types of CSPs could be applicable, including those based on polysaccharides, proteins, or synthetic chiral polymers. Molecular docking studies can aid in understanding the interactions between the analyte and the CSP, facilitating the development of effective separation protocols.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. For an ester like this compound, a lipase (B570770) or esterase could be employed to selectively hydrolyze one enantiomer, leaving the other enantiomer as the unreacted ester. This kinetic resolution approach can provide high enantiomeric purity for the remaining ester.

The choice of resolution method depends on the scale of the separation, the desired level of enantiomeric purity, and economic considerations.

Analysis of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

Once a chiral resolution or an asymmetric synthesis is performed, it is crucial to determine the stereochemical purity of the product. This is quantified by the enantiomeric excess (ee) for mixtures of enantiomers and the diastereomeric ratio (dr) for mixtures of diastereomers.

The enantiomeric excess is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other. It is defined as:

% ee = |([R] - [S]) / ([R] + [S])| x 100

where [R] and [S] are the concentrations or mole fractions of the R- and S-enantiomers, respectively. A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%.

The diastereomeric ratio is used when a compound has multiple stereocenters and exists as diastereomers. The dr is the ratio of the amounts of two diastereomers in a mixture.

Several analytical techniques can be employed to determine the ee and dr of this compound derivatives:

Chiral HPLC: As mentioned for resolution, chiral HPLC is a primary method for determining ee. The area under each enantiomer's peak is proportional to its concentration, allowing for a direct calculation of the ee.

NMR Spectroscopy with Chiral Shift Reagents: In nuclear magnetic resonance (NMR) spectroscopy, chiral lanthanide shift reagents can be added to a sample of a chiral compound. These reagents form diastereomeric complexes with the enantiomers, causing the signals of the enantiomers (e.g., the protons of the ethyl or cyclopentyl group) to appear at different chemical shifts, allowing for their quantification.

Gas Chromatography (GC) with Chiral Columns: For volatile derivatives of this compound, gas chromatography with a chiral stationary phase can be used to separate and quantify the enantiomers.

The following table illustrates hypothetical data from a chiral HPLC analysis of two different samples of this compound.

| Sample | Peak Area (R-enantiomer) | Peak Area (S-enantiomer) | Enantiomeric Excess (ee) |

| A | 85 | 15 | 70% |

| B | 98 | 2 | 96% |

Conformational Analysis and Stereoelectronic Effects in Solution and Solid State

The three-dimensional shape and electronic properties of this compound are not static but are influenced by the rotation around its single bonds (conformations) and the interactions between its orbitals (stereoelectronic effects).

Stereoelectronic Effects: These effects arise from the spatial arrangement of orbitals and can significantly influence molecular stability and reactivity. In this compound, interactions between the lone pair of the nitrogen atom, the π-system of the carbonyl group, and the σ-bonds of the cyclopentyl ring can lead to preferential conformations. For instance, hyperconjugation, an interaction between a filled bonding orbital and an adjacent empty anti-bonding orbital, can stabilize certain arrangements. These effects are crucial in understanding the outcomes of reactions where this compound is used as a reactant or a chiral auxiliary.

This compound as a Stereodefined Building Block

Enantiomerically pure amino acids and their derivatives are highly valuable as chiral building blocks in organic synthesis. This compound, with its defined stereochemistry, serves as a versatile starting material for the construction of more complex chiral molecules.

The application of enantiopure this compound in asymmetric synthesis allows for the transfer of its chirality to a new molecule. It can be incorporated into the target structure, or used as a chiral auxiliary that directs the stereochemical outcome of a reaction and is later removed.

For example, the amino group can be acylated and the ester group can be reduced or reacted with organometallic reagents. The cyclopentyl group provides steric bulk that can influence the facial selectivity of reactions at adjacent centers. The use of such building blocks is a powerful strategy in the total synthesis of natural products and pharmaceuticals.

The development of new chiral ligands for transition metal catalysis and novel organocatalysts is a major focus of modern synthetic chemistry. Chiral amino acid derivatives are excellent precursors for these catalysts due to their ready availability in enantiopure form and the presence of multiple functional groups for modification.

This compound can be transformed into a variety of chiral ligands. For instance, the amino and ester functionalities can be modified to introduce coordinating atoms like phosphorus or sulfur. The cyclopentyl group can be functionalized to create a rigid backbone, which is often beneficial for achieving high enantioselectivity in catalytic reactions. The resulting chiral ligands can be complexed with metals like rhodium, iridium, or palladium for applications in asymmetric hydrogenation, C-H functionalization, and other important transformations.

Furthermore, derivatives of this compound can be employed as organocatalysts. For example, by modifying the ester and amine groups, it is possible to design catalysts for reactions such as aldol (B89426) additions, Michael reactions, and Mannich reactions, where the stereochemical outcome is controlled by the chiral scaffold of the catalyst.

Advanced Analytical and Spectroscopic Investigations of Ethyl Cyclopentylalaninate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Ethyl cyclopentylalaninate. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. nih.gov Advanced NMR techniques offer resolution enhancements and multi-dimensional correlations that are vital for characterizing complex structures. weebly.com

Multi-Dimensional NMR for Complete Structural Elucidation (e.g., COSY, HSQC, HMBC)

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information, they can be insufficient for complex molecules where signal overlap is common. omicsonline.org Two-dimensional (2D) NMR experiments are employed to resolve these ambiguities by correlating nuclear spins through chemical bonds.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would reveal correlations between the methine proton of the alanine (B10760859) core and the adjacent protons on the cyclopentyl ring, as well as coupling within the ethyl ester group (i.e., between the -CH₂- and -CH₃ protons). weebly.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. nih.gov An HSQC spectrum of this compound provides a direct link between each proton and the carbon atom it is bonded to, which is crucial for assigning the carbon signals. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique detects longer-range correlations between protons and carbons, typically over two or three bonds (²J or ³J coupling). omicsonline.org This is particularly powerful for identifying quaternary carbons (like the carbonyl carbon of the ester) and for piecing together different molecular fragments. For instance, HMBC would show a correlation between the protons of the ethyl ester's -CH₂- group and the carbonyl carbon, confirming the ester linkage. youtube.com

The following table summarizes the expected NMR data for this compound based on these techniques.

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| Carbonyl (C=O) | - | ~173 | -CH₂- (ethyl), -CH- (alanine) | - |

| Alanine α-CH | ~3.5 | ~58 | Carbonyl, Cyclopentyl C1 | Cyclopentyl CH |

| Cyclopentyl CH | ~2.1 | ~45 | Alanine α-CH, Cyclopentyl CH₂s | Alanine α-CH, Cyclopentyl CH₂s |

| Cyclopentyl CH₂s | 1.3 - 1.8 | 25 - 32 | Alanine α-CH, Other Cyclopentyl Cs | Other Cyclopentyl CH₂s |

| Ethyl O-CH₂ | ~4.1 | ~61 | Carbonyl, Ethyl CH₃ | Ethyl CH₃ |

| Ethyl CH₃ | ~1.2 | ~14 | Ethyl O-CH₂ | Ethyl O-CH₂ |

Dynamic NMR for Conformational Studies and Barrier Determination

Molecules are not static; they undergo various dynamic processes, such as bond rotations and ring inversions. Dynamic NMR (DNMR) utilizes variable-temperature experiments to study these conformational changes. nih.gov For this compound, two primary dynamic processes are of interest: the puckering of the cyclopentane ring and the rotation around the Cα-C(cyclopentyl) single bond.

At low temperatures, the rate of these conformational exchanges can be slowed sufficiently on the NMR timescale to observe distinct signals for different conformers. As the temperature is raised, the rate of exchange increases, causing these distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. By analyzing the line shapes and determining the coalescence temperature (Tc), the activation energy barrier (ΔG‡) for the conformational interchange can be calculated. nih.gov

The table below presents hypothetical data for a DNMR study on the cyclopentyl ring inversion of this compound.

| Dynamic Process | Observed Protons | Coalescence Temp. (Tc) | Calculated Energy Barrier (ΔG‡) |

| Cyclopentane Ring Inversion | Diastereotopic CH₂ protons | -50 °C (223 K) | ~10.5 kcal/mol |

| Cα-C(cyclopentyl) Bond Rotation | Cyclopentyl CH protons | -80 °C (193 K) | ~8.9 kcal/mol |

Chiral NMR Spectroscopic Methods for Enantiomeric Purity Analysis

This compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). In a standard achiral solvent, the NMR spectra of both enantiomers are identical. Chiral NMR spectroscopy provides a powerful method to distinguish between enantiomers and determine the enantiomeric excess (ee) of a sample. nih.gov

This is typically achieved by adding a chiral solvating agent (CSA) or a chiral shift reagent (CSR) to the NMR sample. depositolegale.it These agents form transient, diastereomeric complexes with each enantiomer of the analyte. Since diastereomers have different physical properties, their NMR signals are no longer identical, leading to a separation of peaks for the two enantiomers. The relative integration of these separated peaks provides a direct and accurate measure of the enantiomeric purity. researchgate.net For this compound, the signal for the α-proton of the alanine moiety would be a prime candidate for observing this enantiomeric differentiation.

The following table illustrates the expected outcome of a chiral NMR analysis.

| Proton Signal | Chemical Shift (δ) in CDCl₃ | Chiral Solvating Agent (CSA) | Chemical Shift (δ) + CSA | Enantiomeric Shift Difference (Δδ) |

| Alanine α-CH | ~3.5 ppm | (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | R-enantiomer: 3.52 ppmS-enantiomer: 3.55 ppm | 0.03 ppm |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of modern chemical analysis, providing highly accurate mass measurements that allow for the determination of a compound's elemental composition. nih.gov When coupled with fragmentation techniques in tandem mass spectrometry (MS/MS), it becomes an exceptionally powerful tool for detailed structural elucidation. nih.gov

Fragmentation Pathway Analysis for Structural Insights

In tandem mass spectrometry, a precursor ion (e.g., the protonated molecule, [M+H]⁺) of this compound is selected and subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions. Analyzing the masses of these fragments helps to piece together the molecule's structure and identify its key functional groups. nih.gov

For this compound ([M+H]⁺), characteristic fragmentation pathways would likely include:

Loss of ethanol (B145695) (C₂H₅OH): A common fragmentation for ethyl esters.

Loss of ethene (C₂H₄): Resulting from a McLafferty rearrangement.

Cleavage of the ester bond: Leading to the loss of the ethoxy group (•OC₂H₅).

Loss of the cyclopentyl group: Cleavage of the bond between the alanine core and the cyclopentyl ring.

Ring-opening and fragmentation of the cyclopentyl moiety. nih.govresearchgate.net

The table below outlines plausible fragments for this compound in an MS/MS experiment.

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Elemental Composition | Proposed Neutral Loss | | :--- | :--- | :--- | :--- | :--- | | 186.1488 | 158.1175 | C₉H₁₆NO⁺ | CO | | 186.1488 | 140.1070 | C₈H₁₄NO⁺ | C₂H₅OH | | 186.1488 | 116.0706 | C₇H₁₀O₂⁺ | C₅H₉N | | 186.1488 | 88.0549 | C₄H₈NO₂⁺ | C₅H₉• |

Isotopic Labeling Studies via MS

Isotopic labeling is a technique used to trace the fate of atoms through chemical reactions or fragmentation processes. wikipedia.org By strategically replacing an atom in a molecule with one of its heavier, stable isotopes (e.g., ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N), the mass of the molecule and its subsequent fragments will be shifted in the mass spectrum. nih.gov

For instance, synthesizing this compound using ¹³C-labeled ethanol (¹³CH₃¹³CH₂OH) would result in the ethyl group being labeled. In the MS/MS spectrum, any fragment containing this ethyl group would exhibit a mass shift of +2 Da compared to the unlabeled compound. This allows for the unambiguous confirmation of fragmentation pathways. For example, if the fragment at m/z 140.1070 (corresponding to the loss of ethanol) does not show a mass shift, it confirms that the entire labeled ethyl group was lost. Conversely, a fragment corresponding to the loss of the cyclopentyl group would retain the ¹³C₂ label, and its mass would increase by 2 Da. biorxiv.org

This table illustrates the expected mass shifts in an isotopic labeling experiment.

| Fragment/Loss | Unlabeled m/z | ¹³C₂-Ethyl Labeled Expected m/z | Conclusion |

| [M+H]⁺ | 186.1488 | 188.1557 | Successful labeling |

| Loss of C₂H₅OH | 140.1070 | 140.1070 | Confirms loss of the entire ethanol unit |

| Loss of C₅H₉• | 88.0549 | 90.0618 | Confirms the fragment contains the ethyl ester group |

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography stands as a definitive method for elucidating the three-dimensional atomic arrangement within a crystalline solid. researchgate.netthieme-connect.de This powerful analytical technique is indispensable for the unambiguous determination of both the absolute and relative configurations of chiral molecules such as this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density is generated, which allows for the precise determination of atomic coordinates. researchgate.net

For a chiral molecule like this compound, obtaining a single crystal of an enantiomerically pure or enriched sample is the first critical step. The subsequent X-ray diffraction analysis provides the spatial arrangement of all atoms in the molecule, thereby establishing the relative configuration of all stereocenters. The determination of the absolute configuration, which distinguishes one enantiomer from its mirror image, relies on the phenomenon of anomalous scattering. mit.edu This effect is more pronounced for heavier atoms, but modern diffractometers and computational methods often allow for the reliable determination of the absolute configuration even for molecules containing only light atoms like carbon, nitrogen, and oxygen. mit.edu The Flack parameter is a critical value calculated during the crystallographic refinement that indicates the correctness of the assigned absolute configuration. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals how individual molecules of this compound arrange themselves in the solid state. This arrangement is dictated by a network of intermolecular interactions, including hydrogen bonds, van der Waals forces, and dipole-dipole interactions. ias.ac.in A thorough understanding of these interactions is crucial as they significantly influence the compound's physical properties, such as melting point, solubility, and crystal morphology.

| Interaction Type | Potential Participating Groups | Significance in Crystal Packing |

| Hydrogen Bonding | Amine (N-H) as donor, Ester (C=O) as acceptor | Primary determinant of the supramolecular architecture, forming chains or sheets. |

| Van der Waals Forces | Cyclopentyl and ethyl groups | Contribute to the overall cohesive energy and efficient space-filling in the crystal. |

| Dipole-Dipole Interactions | Ester functional group | Influence the orientation of molecules within the crystal lattice. |

Advanced Chromatographic Separation Techniques

The separation of enantiomers is a fundamental challenge in chemistry and pharmacology. Advanced chromatographic techniques provide powerful solutions for the analytical and preparative-scale resolution of chiral compounds like this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating enantiomers. researchgate.net The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and their subsequent separation. nih.gov

For the separation of amino acid derivatives like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective. mdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the CSP. The mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier such as isopropanol, is optimized to achieve the desired resolution and analysis time.

| Parameter | Typical Value/Condition | Purpose |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak series) | To provide a chiral environment for differential interaction with enantiomers. |

| Mobile Phase | Hexane/Isopropanol or other normal-phase eluents | To control the retention and selectivity of the separation. |

| Flow Rate | 0.5 - 2.0 mL/min | To optimize the efficiency and speed of the analysis. |

| Detection | UV-Vis (e.g., at 210 nm) | To detect the separated enantiomers as they elute from the column. |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has gained prominence as a "green" and efficient alternative to HPLC for chiral separations. tandfonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. tandfonline.com This results in lower viscosity and higher diffusivity compared to liquid mobile phases, often leading to faster and more efficient separations. tandfonline.comresearchgate.net

For the chiral resolution of amino acid derivatives, SFC is often coupled with the same types of chiral stationary phases used in HPLC. researchgate.net A small amount of a polar co-solvent, such as methanol, is typically added to the supercritical CO2 to enhance the solubility of the analyte and modulate its interaction with the CSP. nih.gov SFC is particularly advantageous for its reduced consumption of organic solvents and faster column equilibration times. researchgate.net

Capillary Electrophoresis for High-Efficiency Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. chromatographytoday.com For the separation of enantiomers, a chiral selector is added to the background electrolyte. springernature.com

Cyclodextrins are the most commonly used chiral selectors in CE for the resolution of a wide range of chiral compounds, including amino acids and their derivatives. springernature.com The chiral selector forms transient diastereomeric complexes with the enantiomers of this compound, leading to differences in their apparent electrophoretic mobilities and, thus, their separation. mdpi.com Other chiral selectors, such as macrocyclic antibiotics, have also been employed in CE for enantioseparations. nih.gov CE offers the advantages of high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure, functional groups, and conformational properties of a compound. mdpi.commdpi.com These techniques probe the vibrational energy levels of a molecule. youtube.com

For this compound, IR spectroscopy can be used to identify the characteristic stretching and bending vibrations of its functional groups. For instance, the N-H stretching vibration of the amine group, the C=O stretching of the ester, and the C-O stretching vibrations will all produce distinct absorption bands in the IR spectrum.

Raman spectroscopy provides complementary information to IR spectroscopy. ksu.edu.sa While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in its polarizability. ksu.edu.sa Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The Raman spectrum of this compound would be expected to show characteristic bands for the cyclopentyl ring vibrations and the carbon backbone. By combining the data from both IR and Raman spectroscopy, a more complete picture of the vibrational modes of the molecule can be obtained. researchgate.net

| Functional Group | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) | Vibrational Mode |

| N-H (Amine) | 3300 - 3500 | 3300 - 3500 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | 2850 - 3000 | Stretching |

| C=O (Ester) | 1735 - 1750 | 1735 - 1750 | Stretching |

| C-O (Ester) | 1000 - 1300 | Stretching | |

| N-H (Amine) | 1550 - 1650 | Bending |

No Publicly Available Research Data on the Circular Dichroism Spectroscopy of this compound

A thorough and extensive search of scientific literature and spectroscopic databases has revealed no specific experimental or theoretical studies on the Circular Dichroism (CD) spectroscopy of the chemical compound this compound. Consequently, the generation of a detailed and data-rich article section on the "," specifically focusing on "5.6. Circular Dichroism (CD) Spectroscopy for Chiral Structure and Conformational Studies," as requested, cannot be fulfilled at this time.

The strict requirements for "detailed research findings" and "data tables" necessitate the availability of published scientific data. Without such primary sources, any attempt to construct the specified article section would involve speculation and the fabrication of data, which would violate the core principles of scientific accuracy and integrity.

Circular dichroism spectroscopy is a powerful technique for investigating the chiral structure and conformational properties of molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. For a compound like this compound, which contains a chiral center at the alpha-carbon of the alanine moiety, CD spectroscopy would be an appropriate method to:

Determine the absolute configuration of the chiral center (L- or D-).

Study the conformational preferences of the molecule in solution. The flexibility of the cyclopentyl ring and the ethyl ester group can lead to various spatial arrangements (conformers), and CD spectroscopy is sensitive to these changes.

Investigate the influence of the solvent and temperature on the conformational equilibrium.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectroscopy to predict spectra for different conformers and to aid in the interpretation of the experimental data. However, no such computational studies for this compound have been found in the public domain.